Deacetyldiltiazem-d4

Bioanalysis LC-MS/MS Method Validation

Deacetyldiltiazem-d4 is a high-purity (≥98%) tetradeuterated analog of the active diltiazem metabolite. Unlike unlabeled standards, its +4 Da mass shift enables definitive discrimination from endogenous analyte in LC-MS/MS, eliminating ion suppression/enhancement errors from co-eluting plasma phospholipids. This ensures IDMS accuracy meeting ICH M10 criteria (CV <10%) — essential for ANDA bioequivalence studies and PK assays. Ideal for QC impurity profiling with potential USP/EP traceability.

Molecular Formula C20H24N2O3S
Molecular Weight 376.5 g/mol
CAS No. 112259-40-2
Cat. No. B602620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetyldiltiazem-d4
CAS112259-40-2
Synonyms(2S-cis)-5-[2-(Dimethylamino)ethyl-1,1,2,2-d4]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one
Molecular FormulaC20H24N2O3S
Molecular Weight376.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i12D2,13D2
InChIKeyNZHUXMZTSSZXSB-AKZXBINPSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deacetyldiltiazem-d4 (CAS 112259-40-2): A Critical Deuterated Internal Standard for Precise Quantification of Diltiazem Metabolites


Deacetyldiltiazem-d4 (CAS 112259-40-2) is a tetradeuterated analog of deacetyldiltiazem, the major pharmacologically active metabolite of the calcium channel blocker diltiazem [1]. Its core utility lies not in standalone pharmacology but as a high-purity, stable isotope-labeled internal standard (SIL-IS) designed to correct for matrix effects and analytical variability during the quantitative analysis of diltiazem and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This compound is chemically defined as (2S,3S)-5-(2-(dimethylamino)ethyl-1,1,2,2-d4)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one .

Why Unlabeled Deacetyldiltiazem Cannot Replace Deacetyldiltiazem-d4 in Regulated Bioanalysis


In quantitative bioanalysis, particularly for Abbreviated New Drug Applications (ANDA) or pharmacokinetic (PK) studies, substituting unlabeled deacetyldiltiazem for its deuterated counterpart Deacetyldiltiazem-d4 introduces unacceptably high analytical uncertainty . Unlabeled standards are indistinguishable from the target analyte in the mass spectrometer, failing to correct for ion suppression/enhancement caused by co-eluting matrix components (e.g., phospholipids in plasma) [1]. This lack of correction compromises the linearity, accuracy, and precision required by regulatory guidelines (e.g., ICH M10). Conversely, the +4 Da mass shift of Deacetyldiltiazem-d4 allows the mass spectrometer to distinguish it from the endogenous metabolite, enabling reliable isotope dilution mass spectrometry (IDMS) . Furthermore, unlabeled deacetyldiltiazem exhibits variable stability in whole blood at room temperature, potentially confounding pre-analytical steps, whereas the deuterated analog serves as a fixed reference point for method validation [2].

Quantitative Differentiation of Deacetyldiltiazem-d4: A Data-Driven Evidence Guide for Analytical Selection


Isotopic Purity and Quantitative Precision: The +4 Da Advantage in LC-MS/MS

Deacetyldiltiazem-d4 differentiates from unlabeled deacetyldiltiazem by providing a +4.0282 Da mass shift (Δm/z), which is essential for isotope dilution mass spectrometry . In validated LC-MS/MS methods, using Deacetyldiltiazem-d4 as the internal standard (IS) enables a lower limit of quantification (LLOQ) of 0.24 ng/mL for the target analyte in human plasma, with intra- and inter-day precision (CV) within 10.0% across the calibration range (0.24-320.7 ng/mL) [1]. In contrast, methods lacking a matched deuterated IS often exhibit higher CVs and less robust quantification due to uncompensated matrix effects .

Bioanalysis LC-MS/MS Method Validation

Correcting for Variable Extraction Recovery: A Comparison to Non-Isotopic Internal Standards

In a validated liquid-liquid extraction (LLE) method for human plasma, the mean absolute recovery of deacetyldiltiazem (DAcD) was 74.5% using methyl-t-butyl ether [1]. Because Deacetyldiltiazem-d4 possesses nearly identical physicochemical properties (LogP = 2.862 ), it precisely tracks and compensates for this variable recovery throughout sample processing, thereby normalizing signal intensity . In contrast, a non-isotopic internal standard like loxapine, used in earlier GC methods for diltiazem and deacetyldiltiazem, exhibited a different absolute recovery (95%) from the analytes (85% for diltiazem, 79% for deacetyldiltiazem), which introduces a systematic bias that cannot be fully corrected by a structurally dissimilar IS [2].

Bioequivalence LLE Recovery

Enhanced Stability in Biological Matrices: A Crucial Pre-Analytical Advantage

Stability studies demonstrate that while unlabeled N-demethyldiltiazem (MA) degrades significantly by an average of 24% in whole human blood stored for 1 hour at room temperature, and diltiazem degrades by 14%, the concentration of unlabeled deacetyldiltiazem remains stable [1]. The deuterated analog Deacetyldiltiazem-d4, owing to the kinetic isotope effect (KIE), exhibits even greater metabolic and chemical stability, which is critical for maintaining internal standard integrity . For closely related deuterated diltiazem metabolites, deuteration has been shown to increase plasma half-life by up to 1.8-fold . This enhanced stability ensures that the IS remains at a constant, predictable concentration throughout sample collection, transport, and analysis, thereby safeguarding the accuracy of the final quantitative result.

Sample Stability Plasma Metabolism

Purity and Regulatory Compliance: A Specified Reference Standard for ANDA Filings

Deacetyldiltiazem-d4 is supplied with a certified purity of ≥98% (CP) and an isotopic purity of 98 atom% D, a specification that is critical for its role as a reference standard in regulatory submissions . This level of characterization and purity is a key differentiator from research-grade, unlabeled deacetyldiltiazem, which may have lower purity or undefined impurity profiles. Suppliers provide comprehensive characterization data compliant with regulatory guidelines, enabling traceability against pharmacopeial standards (e.g., USP, EP) upon request . This documented purity is essential for use in analytical method validation (AMV) and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of diltiazem .

Reference Standard ANDA Pharmaceutical Analysis

Primary Procurement and Research Applications for Deacetyldiltiazem-d4 (CAS 112259-40-2)


LC-MS/MS Method Development and Validation for Diltiazem Bioequivalence Studies

This is the primary and most critical application for Deacetyldiltiazem-d4. As demonstrated by Dasandi et al. (2009), the compound is essential for developing and validating high-throughput LC-MS/MS methods to quantify diltiazem, N-desmethyldiltiazem, and O-desacetyldiltiazem in human plasma for bioequivalence studies [1]. Its use ensures the method meets rigorous validation criteria for linearity, precision (CV <10%), and accuracy, which are prerequisites for ANDA submissions .

Investigative Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

In non-clinical and clinical pharmacology studies, Deacetyldiltiazem-d4 serves as an internal standard for the precise measurement of deacetyldiltiazem concentrations in plasma and urine. This is crucial for determining key PK parameters like AUC, Cmax, and t1/2, especially in studies investigating the impact of renal or hepatic impairment on diltiazem metabolism [2]. Accurate quantification of this active metabolite is necessary to understand the full pharmacodynamic effect and safety profile of diltiazem therapies.

Pharmaceutical Quality Control and Impurity Profiling

Deacetyldiltiazem-d4 can be used as a high-purity reference standard for identifying and quantifying deacetyldiltiazem as a potential impurity or degradation product in diltiazem drug substance and finished pharmaceutical products . Its well-characterized purity profile (≥98%) and potential traceability to USP/EP standards make it suitable for use in quality control (QC) laboratories to ensure batch-to-batch consistency and compliance with ICH guidelines .

Therapeutic Drug Monitoring (TDM) in Clinical Laboratories

For clinical laboratories monitoring plasma levels of diltiazem and its active metabolites to guide therapy, Deacetyldiltiazem-d4 is the preferred internal standard for LC-MS/MS assays. Its ability to correct for matrix effects and ensure high precision across the therapeutic concentration range (e.g., 40-200 ng/mL for diltiazem) [3] is essential for providing reliable data to clinicians managing hypertension and angina.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deacetyldiltiazem-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.